molecular formula C12H12N2O2 B10905581 1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10905581
M. Wt: 216.24 g/mol
InChI Key: JFFQUPVJEDXZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl bromide with hydrazine hydrate to form 1-(4-methylbenzyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)

InChI Key

JFFQUPVJEDXZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.